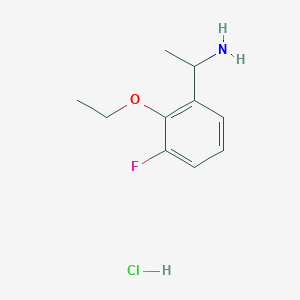

1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride

Description

1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride is a substituted phenylethylamine derivative characterized by an ethoxy group at the 2-position and a fluorine atom at the 3-position on the aromatic ring. The compound is synthesized with high purity (95%) and cataloged under CAS No. 2206311-74-0, suggesting its utility in medicinal chemistry and drug discovery pipelines .

Properties

IUPAC Name |

1-(2-ethoxy-3-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-3-13-10-8(7(2)12)5-4-6-9(10)11;/h4-7H,3,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCNDWNNNUOUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1F)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution and Reductive Amination

A common route starts with a suitably substituted phenyl precursor, such as 2-ethoxy-3-fluorobenzaldehyde or its derivatives, which undergoes reductive amination with ammonia or an amine source to form the corresponding ethylamine.

- Reductive amination is typically catalyzed by metal catalysts (e.g., Ru(II) complexes) or performed using reducing agents like sodium cyanoborohydride.

- This method provides high selectivity and yields, often exceeding 70–90%, with control over stereochemistry when chiral catalysts are used.

Ester Hydrolysis and Amine Formation

In some processes, an ethyl ester intermediate (e.g., ethyl 2-ethoxy-3-fluorophenylpropanoate) is hydrolyzed under acidic, alkaline, or enzymatic conditions to yield the corresponding acid, which is then converted to the amine via amide formation and reduction.

- Hydrolysis conditions typically involve reflux in water with sodium hydroxide or acidic catalysts.

- The amine formation step may involve activation of the acid (e.g., via acid chlorides) followed by amination and reduction.

Use of Protected Intermediates and Deprotection

Protecting groups on the acid or amine functionalities are used to improve reaction selectivity and yield. For example, ester protecting groups are introduced and later removed by hydrolysis to yield the free amine.

- This approach enhances purity and reproducibility.

- Removal of protecting groups is often done under mild acidic or basic conditions to avoid decomposition.

Representative Process Example from Patent Literature

A detailed process described in patent WO2003082812A2 involves the following:

- Starting with an ethyl ester derivative of the compound.

- Hydrolysis of the ester using aqueous sodium hydroxide under reflux for several hours.

- Cooling and addition of acetone to adjust solubility.

- Controlled addition of lithium hydroxide monohydrate solution at ambient temperature.

- Quenching with ethyl acetate and acidification with sulfuric acid to pH 1–3.

- Crystallization of the hydrochloride salt by seeding.

- Purity confirmed by HPLC with a relative area of 76% for the crude product.

This process emphasizes the use of water as a green solvent, improved reaction times, higher yields, and environmental benefits due to reduced organic solvent use.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Ester Hydrolysis | NaOH or LiOH in water, reflux 4–7 h | Efficient conversion to acid intermediate |

| Amine Formation | Reductive amination with catalyst or reducing agent | High stereoselectivity achievable |

| Salt Formation | Acidification with HCl or H2SO4, pH 1–3 | Crystallization of hydrochloride salt |

| Solvent | Water, acetone for solubility adjustment | Water preferred for environmental reasons |

| Temperature | Ambient to reflux (25–100 °C) | Controlled addition of reagents at 25±5 °C |

Purification and Characterization

- Crystallization by seeding is a preferred technique for isolating the hydrochloride salt.

- Purity assessment is commonly done by High-Performance Liquid Chromatography (HPLC).

- Structural confirmation uses Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

- The hydrochloride salt form improves stability and handling.

Comparative Advantages of the Described Methods

| Feature | Traditional Organic Solvent Methods | Water-Based Hydrolysis Method (WO2003082812A2) |

|---|---|---|

| Reaction Time | Longer (up to 12 h) | Shorter (4.5–7 h) |

| Yield | Moderate to high (60–85%) | Higher yield, improved purity |

| Environmental Impact | Higher due to organic solvents | Lower, water as diluent reduces waste |

| Reproducibility | Variable | Consistently reproducible |

| Cost Efficiency | Higher due to solvent and time | Lower operational costs |

Research Findings and Trends

- Recent catalytic methods using metal complexes have improved asymmetric reductive amination, providing enantiomerically enriched products relevant to pharmaceutical applications.

- The use of water as a reaction medium is increasingly preferred for sustainability and cost reasons.

- Protecting group strategies remain essential for complex multi-step syntheses to achieve high purity and yield.

- Process optimization through design of experiments (DOE) and continuous flow techniques is being explored to scale up production efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aromatic fluorine and ethoxy groups participate in nucleophilic substitution under specific conditions. The electron-withdrawing fluorine atom at position 3 activates the ring for substitution, while the ethoxy group at position 2 directs incoming nucleophiles to meta or para positions.

Key Reactions:

-

Fluorine displacement:

Reaction with sodium methoxide (NaOMe) in DMF at 80°C replaces fluorine with methoxy, yielding 1-(2-ethoxy-3-methoxy-phenyl)-ethylamine hydrochloride. -

Ethoxy group substitution:

Hydrolysis with concentrated HCl at reflux replaces ethoxy with hydroxyl, forming 1-(2-hydroxy-3-fluoro-phenyl)-ethylamine hydrochloride.

Table 1: Nucleophilic Substitution Conditions

| Target Group | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Fluorine | NaOMe | DMF | 80°C | 3-Methoxy derivative |

| Ethoxy | HCl (conc.) | H2O/EtOH | Reflux | 2-Hydroxy derivative |

Reductive Amination and Amine Reactivity

The ethylamine side chain undergoes reductive amination and related transformations:

-

Schiff base formation:

Condensation with ketones or aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol forms imine intermediates, which are reduced to secondary amines using NaBH3CN . -

N-alkylation:

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K2CO3 produces N-alkylated derivatives .

Mechanistic Insight:

The amine’s nucleophilicity is enhanced in non-polar solvents, facilitating imine formation. Reduction with NaBH3CN proceeds via a polar mechanism, preserving stereochemistry .

Oxidation:

-

Amine oxidation: Treatment with KMnO4 in acidic conditions converts the ethylamine group to a ketone, forming 1-(2-ethoxy-3-fluoro-phenyl)-acetamide hydrochloride.

-

Ethoxy group oxidation: Strong oxidants like CrO3 transform the ethoxy group into a carbonyl, yielding 3-fluoro-2-(ethoxycarbonyl)-phenyl derivatives.

Reduction:

-

Nitro group reduction: If a nitro precursor is used in synthesis, catalytic hydrogenation (H2/Pd-C) reduces it to the amine .

Table 2: Redox Reaction Parameters

| Reaction Type | Reagent | Conditions | Major Product |

|---|---|---|---|

| Amine oxidation | KMnO4 | H2SO4, 60°C | Acetamide derivative |

| Ethoxy oxidation | CrO3 | Acetic acid | Carbonyl-containing product |

| Nitro reduction | H2/Pd-C | Ethanol, RT | Amine derivative |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging its halogen substituents (if present) or directing groups:

-

Suzuki-Miyaura coupling:

When bromine is introduced at position 4, reaction with aryl boronic acids (e.g., phenylboronic acid) and Pd(PPh3)4 forms biaryl derivatives. -

Buchwald-Hartwig amination:

Coupling with aryl halides in the presence of Xantphos-Pd-G3 introduces aryl amine groups .

Yield Data from Analogous Reactions :

| Coupling Partner | Catalyst | Yield (%) |

|---|---|---|

| 3,4-Dichlorophenyl boronic acid | Pd(OAc)2 | 96 |

| 4-Fluorophenyl boronic acid | Pd(PPh3)4 | 89 |

Stability and Reactivity Trends

-

pH-dependent hydrolysis: The ethoxy group hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

-

Thermal stability: Decomposition occurs above 200°C, primarily via cleavage of the ethylamine moiety (TGA data).

Comparative Reactivity with Analogs

Table 3: Reaction Rate Comparison (Relative to Parent Compound)

| Derivative | Nucleophilic Substitution Rate | Oxidation Susceptibility |

|---|---|---|

| 3-Fluoro-2-methoxy analog | 1.2× | Higher |

| 3-Bromo-2-ethoxy analog | 0.8× | Lower |

Scientific Research Applications

1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets in biological systems. This may include binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Table 1: Positional Isomers of Ethoxy-Fluoro-Substituted Phenylethylamines

Key Findings :

- Positional isomerism significantly impacts electronic and steric properties. For example, the target compound’s 3-fluoro group may enhance dipole interactions compared to 5-fluoro analogs .

- Ethoxy group placement influences lipophilicity ; para-substituted ethoxy groups (e.g., 4-ethoxy) may reduce metabolic stability compared to ortho-substitution .

Substituent Variations: Methoxy vs. Ethoxy and Fluorination

Table 2: Impact of Alkoxy and Halogen Substituents

Key Findings :

- Fluorine’s electronegativity enhances hydrogen-bonding capacity, distinguishing the target compound from non-fluorinated analogs like dopamine hydrochloride .

Pharmacologically Relevant Analogs

Table 3: Compounds with Similar Pharmacological Targets

Biological Activity

1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound features an ethoxy group and a fluoro-substituted phenyl ring, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases, similar to other compounds within its structural class. For instance, compounds with similar structures have shown inhibition of PI3K activity, which plays a crucial role in cell signaling pathways associated with cancer and inflammation .

Biological Activity Overview

The biological activities reported for this compound include:

- Anticancer Activity : In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups has been correlated with enhanced biological activity .

- Receptor Interaction : Compounds similar to this compound have been shown to interact with cannabinoid receptors, which are involved in various physiological processes including pain modulation and appetite regulation .

Case Studies

Several studies have investigated the effects of structurally related compounds on cellular models:

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of related compounds on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated IC50 values ranging from 0.11 to 1.47 µM, suggesting strong antiproliferative properties .

- TRPV1 Antagonism : Another study highlighted the potential of related compounds as antagonists for transient receptor potential vanilloid 1 (TRPV1), a receptor implicated in pain pathways. The compound exhibited competitive inhibition with low nanomolar affinity .

Data Table: Biological Activity Summary

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C2, fluoro at C3) and amine protonation .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₀H₁₃FNO·HCl = 217.68 g/mol) and fragmentation patterns.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: Acetonitrile/0.1% TFA in water (70:30 v/v) .

Basic: What are the solubility and stability profiles under experimental conditions?

Q. Methodological Answer :

- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). The hydrochloride salt is typically soluble in polar solvents but may precipitate in neutral/basic conditions.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition (e.g., hydrolysis of the ethoxy group). Store at 2–8°C in airtight containers to prevent deliquescence .

Advanced: How to resolve enantiomers if the compound exhibits chirality?

Q. Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® AD-H column with n-hexane/isopropanol (80:20) + 0.1% diethylamine. Adjust flow rate (1 mL/min) for baseline separation .

- Enzymatic Resolution : Employ ω-transaminases engineered for kinetic resolution. For example, Aspergillus terreus ω-TA selectively converts one enantiomer to a ketone, leaving the desired (R)- or (S)-amine .

Advanced: How to identify and quantify synthetic impurities?

Q. Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., unreacted aldehyde or by-products like 2-ethoxy-3-fluoro-benzyl alcohol) using a QTOF mass spectrometer in positive ion mode.

- Reference Standards : Compare retention times and fragmentation with synthesized impurities (e.g., 1-(2-ethoxy-phenyl)-ethylamine HCl) .

Advanced: What computational methods predict the compound’s reactivity or receptor interactions?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., monoamine transporters). Parameterize the fluorine atom’s electronegativity and ethoxy group’s hydrophobicity .

- DFT Calculations : Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites .

Advanced: How to study metabolic pathways in vitro?

Q. Methodological Answer :

- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH. Extract metabolites using SPE cartridges and identify via UPLC-Q-Exactive MS .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Calculate IC₅₀ values to assess drug-drug interaction risks .

Advanced: What kinetic studies elucidate reaction mechanisms during synthesis?

Q. Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the ethoxy group. Analyze via LC-MS to quantify isotopic incorporation.

- Kinetic Profiling : Monitor reductive amination via in-situ IR spectroscopy (C=O stretch at 1700 cm⁻¹ disappearance) to determine rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.